molecular formula C20H26N2O2 B1437800 N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide CAS No. 1020723-78-7

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Cat. No. B1437800
M. Wt: 326.4 g/mol
InChI Key: RUUMKAUDWWPQCA-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, also known as BAM-Hexyl or BAMH, is a novel small-molecule compound that has been studied for its potential applications in various scientific fields. BAMH has been studied in the fields of organic synthesis, biochemistry, and physiology, as well as in laboratory experiments.

Scientific Research Applications

Neuroleptic Activity

A study by Iwanami et al. (1981) explored the neuroleptic activity of benzamides, including compounds structurally related to N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide. This research found that certain benzamides showed significant activity as potential neuroleptics, indicating their relevance in the treatment of psychosis (Iwanami et al., 1981).

Capillary Electrophoresis

The study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including a compound similar to N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide. This method is valuable for quality control in pharmaceutical contexts (Ye et al., 2012).

Histone Deacetylase Inhibition

Zhou et al. (2008) described the synthesis and biological evaluation of a benzamide compound, similar in structure to N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, as a histone deacetylase inhibitor. This compound showed promise as an anticancer drug due to its ability to inhibit cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Antioxidant Activity

Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamides, highlighting their potential as antioxidants due to their free radical scavenging abilities. This study enhances understanding of the mechanisms behind the antioxidant activities of compounds like N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (Jovanović et al., 2020).

Gastroprokinetic Activity

Kato et al. (1995) synthesized a series of benzamide derivatives, including compounds related to N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, and evaluated their gastroprokinetic activity. This study provides insights into the potential use of these compounds in treating gastrointestinal motility disorders (Kato et al., 1995).

Chemoselective Benzoylation

Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols, producing compounds like N-(2-hydroxyphenyl)benzamides, which are of biological interest. This research offers a method for synthesizing compounds structurally related to N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (Singh et al., 2017).

Antimicrobial and Antioxidant Activities

Yang et al. (2015) isolated a new benzamide compound from Streptomyces and investigated its antimicrobial and antioxidant activities. This study is relevant for understanding the potential applications of benzamides in combating microbial infections and oxidative stress (Yang et al., 2015).

Anticancer Activity

Youssef et al. (2020) synthesized benzamide derivatives and evaluated their anticancer activities, indicating the potential of compounds similar to N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide in cancer therapy (Youssef et al., 2020).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-4-5-8-13-24-19-10-7-6-9-17(19)20(23)22-18-14-16(21)12-11-15(18)2/h6-7,9-12,14H,3-5,8,13,21H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUMKAUDWWPQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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